N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that features a fluorinated phenyl ring and a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Fluorinated Phenyl Intermediate: The starting material, 2-fluoro-5-nitrophenyl acetic acid, undergoes a reduction reaction to convert the nitro group to an amine group.
Tetraazole Formation: The amine intermediate is then reacted with sodium azide under acidic conditions to form the tetraazole ring.
Acetamide Formation: Finally, the tetraazole intermediate is acylated using acetic anhydride to yield N1-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound to its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N1-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetraazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The fluorinated phenyl ring enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N~1~-[2-FLUORO-5-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]ACETAMIDE: Similar structure but with a triazole ring instead of a tetraazole.
N~1~-[2-FLUORO-5-(1H-1,2,3,4-IMIDAZOL-1-YL)PHENYL]ACETAMIDE: Contains an imidazole ring, offering different chemical properties.
Uniqueness
N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of the tetraazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivities and biological activities.
Properties
Molecular Formula |
C9H8FN5O |
---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
N-[2-fluoro-5-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C9H8FN5O/c1-6(16)12-9-4-7(2-3-8(9)10)15-5-11-13-14-15/h2-5H,1H3,(H,12,16) |
InChI Key |
ATBJXSDZROLOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)F |
Origin of Product |
United States |
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